N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Description
N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H14N4O3S2 and its molecular weight is 410.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-(4-methylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide, is primarily targeted against Mycobacterium tuberculosis . The primary target of this compound is the DprE1 enzyme , which plays a crucial role in the survival and virulence of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, the DprE1 enzyme, and inhibits its function . This interaction results in the inhibition of the growth of Mycobacterium tuberculosis
Biochemical Pathways
The compound affects the biochemical pathway involving the DprE1 enzyme . The DprE1 enzyme is involved in the biosynthesis of arabinogalactan, a key component of the mycobacterial cell wall . By inhibiting the DprE1 enzyme, the compound disrupts the formation of the cell wall, leading to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . This leads to a decrease in the number of bacteria, thereby helping to control the infection .
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S2/c1-12-4-2-6-14-17(12)21-19(28-14)22(11-13-5-3-9-20-10-13)18(24)15-7-8-16(27-15)23(25)26/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVGBTCTPRNFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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